Product packaging for Carvomenthol(Cat. No.:CAS No. 1845-59-6)

Carvomenthol

Cat. No.: B157433
CAS No.: 1845-59-6
M. Wt: 156.26 g/mol
InChI Key: ULJXKUJMXIVDOY-GUBZILKMSA-N
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Description

Carvomenthol, a compound belonging to the class of menthane monoterpenoids, is identified by the CAS Registry Number 499-69-4 and has the molecular formula C10H20O . It is a cyclic alcohol with a molecular weight of 156.27 g/mol and is characterized by a minty, herbal, and camphoreous odor profile with a cooling sensation, making it a compound of significant interest in flavor and fragrance research and development . Its estimated boiling point is 222°C, and it has moderate lipophilicity with an estimated logP of 3.22, indicating low water solubility . In application, this compound is recognized as a flavoring agent and is listed under FEMA GRAS number 3562, authorizing its use as a food flavoring substance . Research and industrial use levels, as determined by the FEMA Expert Panel, include concentrations in baked goods, soft candies, frozen dairy, and beverages . The compound also occurs naturally and can be found in various citrus and mint oils, such as grapefruit, lemon, mandarin, orange, and peppermint oil . According to the International Fragrance Association (IFRA), there are no current restrictions on the use of this compound in any product categories, from fine fragrances to household care products . This product is provided for research purposes only and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B157433 Carvomenthol CAS No. 1845-59-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1845-59-6

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1S,2S,5S)-2-methyl-5-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

ULJXKUJMXIVDOY-GUBZILKMSA-N

SMILES

CC1CCC(CC1O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@@H](C[C@@H]1O)C(C)C

Canonical SMILES

CC1CCC(CC1O)C(C)C

density

0.887-0.893

Other CAS No.

3127-80-8
3858-45-5
5563-78-0
1845-59-6
499-69-4

Pictograms

Irritant

Origin of Product

United States

Foundational Aspects of Carvomenthol in Chemical Science

Definitional Framework and Nomenclature

Carvomenthol is an oily terpenoid alcohol with the chemical formula C₁₀H₂₀O. merriam-webster.comchemsrc.com It is known by several synonyms, including p-Menthan-2-ol and Hexahydrocarvacrol. chemsrc.comhmdb.cafda.gov

While seemingly similar in name, this compound, 4-Carvomenthenol, and Terpinen-4-ol represent distinct chemical compounds with different structures and properties.

This compound: A saturated cyclic alcohol derived from the p-menthane (B155814) structure. Its IUPAC name is (1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol, although other stereoisomers exist. chemsrc.comnih.gov It has a molecular weight of approximately 156.26 g/mol . chemsrc.comhmdb.canih.gov

4-Carvomenthenol: Also known as 4-Terpineol or p-menth-1-en-4-ol, this is an unsaturated cyclic alcohol. sigmaaldrich.comsmolecule.comnist.govnih.gov It has a double bond within the cyclohexene (B86901) ring and a hydroxyl group at position 4. smolecule.com Its molecular formula is C₁₀H₁₈O, and its molecular weight is approximately 154.25 g/mol . sigmaaldrich.comnih.govsigmaaldrich.com It is a primary constituent of tea tree oil. wikipedia.org

Terpinen-4-ol: This is synonymous with 4-Carvomenthenol. nih.govtargetmol.com It is also an unsaturated monoterpene alcohol with the formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . wikipedia.orgwikipedia.org It exists as stereoisomers. wikipedia.org

The key difference lies in the saturation of the cyclohexane (B81311) ring and the position of the hydroxyl group. This compound is saturated, while 4-Carvomenthenol/Terpinen-4-ol contain a double bond. Additionally, the position of the hydroxyl group differs in the base naming convention (menthan-2-ol vs. menth-1-en-4-ol).

Here is a comparative table of the three compounds:

FeatureThis compound4-Carvomenthenol / Terpinen-4-ol
SaturationSaturatedUnsaturated (contains a double bond)
Molecular FormulaC₁₀H₂₀O chemsrc.comhmdb.canih.govC₁₀H₁₈O sigmaaldrich.comnih.govsigmaaldrich.com
Molecular Weight~156.26 g/mol chemsrc.comhmdb.canih.gov~154.25 g/mol sigmaaldrich.comnih.govsigmaaldrich.com
Hydroxyl PositionPrimarily at position 2 (p-Menthan-2-ol) hmdb.caAt position 4 (p-Menth-1-en-4-ol) smolecule.comnist.gov
PubChem CID62350 nih.gov11230 nih.govthegoodscentscompany.comnih.gov, 2724161 fishersci.cauni.luphytohub.eu
CAS Number499-69-4 chemsrc.comhmdb.cafda.govnih.gov562-74-3 sigmaaldrich.comnist.govsigmaaldrich.comwikipedia.orgtargetmol.comwikipedia.orgthegoodscentscompany.com

This compound is classified as a menthane monoterpenoid. hmdb.cafoodb.ca Menthane monoterpenoids are a class of organic compounds whose structure is based on the menthane backbone. hmdb.cafoodb.ca The p-menthane backbone consists of a cyclohexane ring with a methyl group and a (2-methyl)propyl group. hmdb.cafoodb.ca Specifically, in p-menthane, these groups are typically located at the 1 and 4 positions of the cyclohexane ring. hmdb.cafoodb.ca this compound, being a derivative of p-menthane, contains this fundamental cyclic structure with the characteristic methyl and isopropyl substituents, along with a hydroxyl group attached to the ring.

Stereochemical Considerations and Isomerism

Stereochemistry is a crucial aspect of understanding the properties and behavior of organic molecules like this compound. It deals with the three-dimensional arrangement of atoms within a molecule. uou.ac.in

This compound, with its chiral centers, exists as multiple stereoisomers. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. The presence of chiral centers (atoms bonded to four different groups) leads to the possibility of enantiomers and diastereomers. uou.ac.insydney.edu.au

Absolute configuration refers to the precise spatial arrangement of atoms at a chiral center, typically denoted by (R) or (S) according to the Cahn-Ingold-Prelog system. uou.ac.insydney.edu.auyoutube.com this compound has multiple chiral centers within its structure. For instance, one specific stereoisomer of this compound is identified with the IUPAC name (1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol. chemsrc.comnih.gov This indicates the absolute configuration at each of the stereogenic centers in this particular isomer.

Diastereomers are stereoisomers that are not mirror images of each other. uou.ac.in Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light and other chiral substances), diastereomers can have different physical and chemical properties, such as melting points, boiling points, and solubility. The different spatial arrangements of substituents around the ring and at the hydroxyl-bearing carbon in the various stereoisomers of this compound result in diastereomeric relationships between some of these isomers.

Research has been conducted to determine the absolute configurations of isomeric carvomenthols, highlighting the importance of precisely defining the spatial arrangement of atoms for each isomer. researchgate.netscispace.com

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. uou.ac.inijpsr.com Molecules are not rigid structures; they possess molecular flexibility due to these rotations. ijpsr.comnih.govchemrxiv.org

For cyclic molecules like this compound, conformational analysis primarily involves the study of ring conformations, such as the chair conformation in cyclohexane rings, and the orientation of substituents (axial or equatorial). google.com The relative stability of different conformers is influenced by various factors, including torsional strain, angle strain, and steric interactions between substituents. google.com

While specific detailed research findings on the conformational analysis of this compound were not extensively found in the provided search results, the general principles of conformational analysis apply. The cyclohexane ring of this compound can exist in different chair conformations, and the methyl, isopropyl, and hydroxyl groups can occupy either axial or equatorial positions. The preferred conformation(s) will be those that minimize steric hindrance and other unfavorable interactions. Understanding the conformational preferences of this compound is important for predicting its reactivity and interactions with other molecules. Molecular modeling techniques are often employed to study the conformational space of flexible molecules and determine the most stable conformers. ijpsr.comchemrxiv.orggoogle.comnih.gov

Genesis and Production of Carvomenthol

Natural Occurrence and Phytochemical Origins

Carvomenthol is a constituent of many essential oils, where it contributes to the aromatic profile and properties of the source plant. Its presence is a result of complex biochemical processes within the plant's specialized secretory tissues.

Identification in Plant Essential Oil Constituents

This compound has been identified as a component in the essential oils of a diverse range of plant species. It is frequently found in members of the Lamiaceae family, such as mints (Mentha species) and oregano (Origanum species). libretexts.orgnih.govpatsnap.com Essential oils from various Eucalyptus species (Myrtaceae) are also known to contain this compound. nih.gov Additionally, it has been reported in the oils of citrus fruits. The concentration and specific isomers of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

Below is a table summarizing the natural occurrence of this compound in various plant essential oils.

Plant GenusCommon NameFamilyReference
MenthaMintLamiaceae libretexts.orgnih.gov
OriganumOreganoLamiaceae patsnap.com
EucalyptusEucalyptusMyrtaceae nih.gov
CitrusCitrus (e.g., Lemon, Orange)Rutaceae nih.gov
CarumCarawayApiaceae nih.gov
MelaleucaTea TreeMyrtaceae

This table is interactive and can be sorted by clicking on the column headers.

Biosynthetic Pathways of this compound Analogues

The biosynthesis of this compound and its p-menthane (B155814) analogues is a complex, multi-step enzymatic process primarily occurring in the specialized glandular trichomes of plants. nih.gov The pathway begins with the universal C10 precursor for monoterpenes, geranyl pyrophosphate (GPP).

The key steps are as follows:

Cyclization of GPP : The pathway is initiated by the enzyme limonene (B3431351) synthase, which catalyzes the cyclization of the acyclic GPP to form the cyclic monoterpene limonene. nih.govmdpi.com This is a critical branch point that directs carbon flux toward the p-menthane skeleton.

Hydroxylation : Following its formation, limonene undergoes regiospecific and stereospecific hydroxylation. This reaction is typically catalyzed by cytochrome P450 monooxygenases. researchgate.net Depending on the specific enzyme present in the plant species, the hydroxyl group can be introduced at different positions on the limonene ring, leading to various intermediates. For instance, hydroxylation at the C3 position yields isopiperitenol, a precursor to menthol (B31143), while hydroxylation at the C6 position leads to carveol, a precursor to carvone (B1668592). researchgate.net

Redox Modifications : The hydroxylated intermediates are then subject to a series of oxidation and reduction reactions, catalyzed by dehydrogenases and reductases. researchgate.net These enzymes modify the functional groups on the p-menthane ring, ultimately leading to the diverse array of monoterpenoids found in essential oils, including this compound and its analogues like menthol, carvone, and pulegone.

This sequence of enzymatic reactions, from the cyclization of a universal precursor to subsequent functional group modifications, highlights the modular nature of monoterpenoid biosynthesis in plants.

Advanced Synthetic Methodologies

While this compound can be isolated from natural sources, chemical synthesis provides a reliable and scalable alternative. Advanced methodologies focus on controlling the stereochemistry of the final product, which is crucial as different stereoisomers can have distinct properties.

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single, desired enantiomer of a chiral molecule like this compound. This is achieved by using chiral starting materials, reagents, or catalysts to influence the stereochemical outcome of the reaction.

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. ddugu.ac.innih.gov The inherent chirality of the starting material is transferred through the synthetic sequence to the target molecule.

For the synthesis of this compound, common chiral pool starting materials include other monoterpenes such as limonene and carvone, which are available in specific enantiomeric forms. nih.goviscientific.orgresearchgate.net For example, a potential synthetic route could involve:

Starting with (R)-(+)-limonene, which is abundant in citrus peels.

Selective hydrogenation of one of the double bonds.

Stereocontrolled epoxidation of the remaining double bond, followed by reductive opening of the epoxide to install the hydroxyl group at the desired position and with the correct stereochemistry.

This strategy leverages the pre-existing stereocenter in the natural starting material to build the multiple chiral centers of this compound in a controlled manner. libretexts.org

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations. These methods are highly valued for their exceptional stereo-, regio-, and chemoselectivity, often operating under mild and environmentally benign conditions. mdpi.comnih.gov

For producing chiral this compound, several biocatalytic strategies can be employed:

Microbial Hydroxylation : Specific strains of fungi and bacteria, such as Aureobasidium pullulans or Rhodococcus opacus, can perform highly selective hydroxylations on terpene skeletons. researchgate.netnih.gov By providing a precursor like limonene to these microbial cultures, it is possible to achieve targeted hydroxylation to form an intermediate that can be further converted to this compound. researchgate.net

Enzymatic Reduction : The stereoselective reduction of a prochiral ketone precursor, such as carvomenthone, is a powerful method for producing a specific enantiomer of this compound. This can be accomplished using isolated alcohol dehydrogenases or whole-cell systems (e.g., yeast or bacteria like E. coli) that contain these enzymes. mdpi.comnih.gov The enzyme's active site directs the delivery of a hydride to one face of the carbonyl group, resulting in the formation of one specific alcohol stereoisomer with high enantiomeric excess. nih.gov

These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis for the production of high-value, enantiomerically pure compounds like this compound. researchgate.net

Chemo-Synthetic Pathways

Several chemo-synthetic routes have been explored for the production of this compound and its derivatives. These pathways often involve the transformation of readily available terpene precursors.

Catalytic hydrogenation is a common method for the synthesis of saturated compounds like this compound from unsaturated precursors. The hydrogenation of pulegone, a readily available unsaturated ketone, over various metal catalysts such as nickel or platinum, can yield a mixture of menthols, including this compound isomers, depending on the reaction conditions. researchgate.net The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and reaction parameters. th-koeln.de

Similarly, p-menthane diols can serve as precursors to this compound. The stereoselective synthesis of specific diols, such as cis-p-menthane-1,7-diol, has been reported. nih.gov Subsequent selective dehydroxylation or hydrogenation of one of the hydroxyl groups would lead to the formation of this compound. The choice of reducing agent and reaction conditions would be critical in achieving the desired regioselectivity and stereoselectivity.

PrecursorCatalyst/ReagentProductKey Transformation
PulegolNi, Pt, or other metal catalystsThis compound isomersReduction of a double bond and/or carbonyl group
p-Menthane DiolsSelective reducing agentsThis compoundSelective dehydroxylation/hydrogenation

Hydration of naturally occurring terpenes is another viable route to this compound. Sabinene (B1680474), a bicyclic monoterpene, can be converted to p-menthane derivatives through hydration. The reaction of sabinene with an acid catalyst in the presence of water can lead to the opening of the cyclopropane (B1198618) ring and the formation of a p-menthane skeleton. This can result in the formation of sabinene hydrate, a p-menthane monoterpenoid, which can be a direct precursor to this compound. mdpi.com Further transformation of sabinene hydrate, such as dehydration followed by selective hydrogenation, could yield this compound. Additionally, the treatment of sabinene with peracetic acid has been shown to produce p-menthane-1,2,7-triol, which possesses the p-menthane backbone of this compound. univie.ac.at

Select a precursor to view the hydration pathway:

Precursor: Sabinene

Reagent: Acid/Water

Intermediate: Sabinene Hydrate

Potential Subsequent Step to this compound: Dehydration and selective hydrogenation

Photo-oxidation of terpenes, followed by reduction, offers a pathway to functionalized p-menthane derivatives. While direct evidence for the synthesis of this compound from terpinolene (B10128) via this method is limited, the general principle is applicable. Terpinolene, upon exposure to light and a photosensitizer in the presence of oxygen, can undergo oxidation to form allylic hydroperoxides. Subsequent reduction of these hydroperoxides would yield the corresponding alcohols. Careful selection of the reaction conditions and reducing agents could potentially lead to the formation of this compound from terpinolene-derived hydroperoxides.

Acid-catalyzed cyclization of acyclic terpene precursors is a fundamental reaction in terpene chemistry. While specific HCl-mediated cyclization routes to this compound are not extensively documented, the general mechanism is plausible. researchgate.net Starting with a suitable acyclic precursor, such as geraniol (B1671447) or nerol, treatment with a strong acid like HCl could initiate a carbocation cascade, leading to the formation of a p-menthane ring structure. The subsequent quenching of the carbocation with water would result in the formation of a hydroxyl group, yielding a this compound isomer. The stereochemical outcome of such a cyclization would be dependent on the conformation of the acyclic precursor and the reaction conditions.

A multi-step synthesis involving controlled oxidation and esterification can also be employed to produce this compound. This pathway would likely start with a more readily available p-menthane derivative. For instance, a p-menthane with a functional group at the 2-position that can be converted to a hydroxyl group would be a suitable starting material. A possible sequence could involve the oxidation of a precursor to a ketone (menthone), followed by stereoselective reduction to the desired this compound isomer. Alternatively, a precursor could be hydroxylated, and if the desired stereoisomer is not obtained directly, an esterification of the hydroxyl group followed by hydrolysis or another substitution reaction could be used to invert the stereocenter, ultimately leading to the desired this compound isomer.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound, a saturated monocyclic terpene alcohol, is predominantly achieved through the catalytic hydrogenation of unsaturated precursors, with carvone being one of the most significant starting materials. The elucidation of the reaction mechanism reveals a complex, multi-step process influenced by the choice of catalyst, solvent, and reaction conditions. The presence of two distinct carbon-carbon double bonds (one endocyclic and one exocyclic) and a carbonyl group in the carvone molecule allows for several potential reaction pathways and intermediates.

The hydrogenation of carvone to this compound typically proceeds sequentially. The first step involves the reduction of the conjugated endocyclic double bond, leading to the formation of carvotanacetone (B1241184). researchgate.net Subsequent hydrogenation reduces the exocyclic double bond to yield carvomenthone. The final stage is the reduction of the ketone functional group in carvomenthone to a secondary alcohol, resulting in this compound.

The choice of catalyst and support material plays a critical role in directing the reaction's selectivity. Studies using supported palladium (Pd) catalysts have shown that different products can be favored based on the support and the hydrogen-to-carvone ratio. hw.ac.uk For instance, while palladium on alumina (B75360) (Pd/Al2O3) and palladium on carbon (Pd/C) can achieve a high yield of carvacrol (B1668589) (an aromatic isomer of carvone) at low hydrogen concentrations, higher hydrogen ratios promote the formation of carvotanacetone and carvomenthone, which are the direct precursors to this compound. hw.ac.uk The formation of carveol, where the carbonyl group is reduced before the double bonds, can also occur as a competing pathway, particularly over catalysts like Pd on ceria (Pd/CeO2), which can activate the C=O bond at surface oxygen vacancies. hw.ac.uk

The mechanism on the catalyst surface involves the adsorption of the reactant molecule. quizlet.com For hydrogenation to occur, molecular hydrogen is dissociatively chemisorbed onto the metal catalyst surface, and the resulting hydrogen atoms are then transferred to the unsaturated bonds of the carvone molecule in a stepwise manner.

A competing reaction pathway that must be controlled to favor this compound production is the dehydrogenation and tautomerization of carvone to carvacrol. This process involves hydrogen migration and keto-enol tautomerization, which is also facilitated by palladium catalysts. hw.ac.ukquizlet.com To ensure the synthesis of this compound, reaction conditions must be optimized to favor the hydrogenation pathway over the aromatization pathway, primarily by maintaining a sufficient partial pressure of hydrogen.

Stereochemistry is a crucial aspect of the this compound synthesis mechanism. The hydrogenation of the carbonyl group in carvomenthone can result in different stereoisomers of this compound. The stereochemical outcome is dictated by the direction of hydrogen addition to the carbonyl carbon. This addition is influenced by the steric hindrance of the molecule as it adsorbs onto the catalyst surface, which can favor the formation of one isomer over others. d-nb.info

Research Findings on Carvone Hydrogenation Pathways

The following table summarizes key findings from studies on the catalytic hydrogenation of carvone, illustrating how different catalysts and conditions influence the reaction pathway and the formation of key intermediates leading to this compound.

PrecursorCatalystKey Reaction ConditionsObserved Intermediates/ProductsReference
CarvonePd/Al2O3, Pd/CLow H2/Carvone ratio (1/6)Carvacrol (via dehydrogenation/tautomerization) hw.ac.uk
CarvonePd/Al2O3, Pd/CHigh H2/Carvone ratio (>1/6)Carvotanacetone, Carvomenthone hw.ac.uk
CarvonePd/CeO2H2/Carvone ratio = 1/6Carveol (from C=O activation at oxygen vacancies) hw.ac.uk
CarvoneRh(NN)Si complex immobilized on carbon materialsSolvent: MethanolCarvotanacetone, Carvomenthone researchgate.net

Advanced Spectroscopic and Analytical Characterization of Carvomenthol

Rotational Spectroscopy for Structural and Stereochemical Analysis

Rotational spectroscopy is a high-resolution technique that provides unequivocal information about the gas-phase structure of molecules. By measuring the absorption of microwave radiation, it is possible to determine rotational constants with extreme precision, which in turn yields detailed structural information, including bond lengths, bond angles, and the identification of different conformers.

Microwave Three-Wave Mixing (M3WM) for Chirality Determination

Microwave Three-Wave Mixing (M3WM) is a powerful extension of rotational spectroscopy specifically designed for the unambiguous determination of chirality, including absolute configuration and enantiomeric excess. nih.govaip.org The technique relies on the quantum mechanical principle that the interaction of a chiral molecule with three distinct microwave fields can generate a phase-sensitive signal that is opposite for two enantiomers. aip.org

In a study on the closely related molecule 4-carvomenthenol, which had not been previously characterized by rotational spectroscopy, M3WM was successfully applied to differentiate its enantiomers in the gas phase. nih.govdntb.gov.uampg.de The method involves identifying suitable "three-wave mixing cycles," which are triads of interconnected rotational energy levels. nih.govaip.org By combining experimentally fitted rotational constants with dipole moment components derived from quantum chemical calculations, researchers can select candidate cycles for the experiment. aip.orgdntb.gov.ua The absolute configuration of the molecule can be determined directly from a single measurement once the transition dipole matrix elements are known. nih.govaip.org This technique is advantageous because every chiral molecule, and even its individual conformational isomers, possesses a unique and easily resolvable rotational spectrum, making M3WM a highly specific tool for chiral analysis. aip.org

High-Resolution Rotational Spectrum Analysis and Conformer Identification

High-resolution rotational spectroscopy is instrumental in identifying the specific three-dimensional shapes, or conformers, that a flexible molecule like carvomenthol can adopt in the gas phase. Molecules are cooled to very low temperatures in a supersonic jet expansion, which simplifies the complex rotational spectrum by populating only the lowest energy conformational states.

For 4-carvomenthenol, analysis of the rotational spectrum in the 2–8.5 GHz frequency range revealed the presence of three distinct molecular conformers. nih.govdntb.gov.ua Each conformer has a unique set of rotational constants (A, B, and C) that are inversely proportional to its moments of inertia. By comparing the experimentally determined rotational constants with those predicted by quantum chemical calculations for various possible structures, a definitive identification of the observed conformers can be achieved. Similar studies on related monoterpenoids like menthol (B31143) have also successfully identified their stable gas-phase conformations using this approach. nih.govfrontiersin.org The precise fitting of the observed rotational transitions allows for the determination of highly accurate molecular parameters. frontiersin.org

Table 1: Experimentally Determined Spectroscopic Constants for the Three Conformers of 4-Carvomenthenol Data derived from a study on 4-carvomenthenol, a structural isomer of this compound, illustrating the type of data obtained from rotational spectroscopy.

Parameter Conformer I Conformer II Conformer III
A (MHz) 1658.6253 1968.9660 1851.0423
B (MHz) 845.2858 708.5387 785.6797
C (MHz) 674.5262 599.4184 622.7538
μa (Debye) 0.4 1.6 0.1
μb (Debye) 1.1 0.7 1.4

| μc (Debye) | 1.1 | 0.2 | 0.8 |

Mass Spectrometric Approaches

Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of compounds in complex mixtures. When coupled with chromatographic separation techniques, its power is significantly enhanced.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the analysis of volatile and semi-volatile compounds, such as those found in essential oils. nih.gov In this technique, the components of a mixture are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. researchgate.net As each separated component, such as this compound, elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This energetic ionization process causes the molecule to fragment in a predictable and reproducible manner. nih.gov

The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular "fingerprint." researchgate.net The structure of an unknown compound can be identified by matching its fragmentation pattern to reference spectra in extensive libraries. gcms.cz For chiral molecules like this compound, the use of a chiral stationary phase in the GC column can allow for the separation of different enantiomers prior to mass analysis. gcms.cz

Table 2: Representative Data from GC-MS Analysis for this compound Identification This table presents hypothetical but typical data for the identification of this compound in a complex mixture like an essential oil.

Analyte Retention Time (min) Key Mass Fragments (m/z)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern metabolomics, used to profile the complete set of small-molecule metabolites in a biological system. scripps.eduresearchgate.net This technique is particularly suited for analyzing compounds that are non-volatile or thermally fragile, which cannot be analyzed directly by GC-MS without chemical derivatization. scripps.edu

In the context of this compound, LC-MS would be the method of choice for studying its metabolic fate in an organism. After administration, this compound would likely undergo biotransformation reactions (e.g., oxidation, glucuronidation, or sulfation) to form more polar metabolites to facilitate excretion. These metabolites would be extracted from biological matrices like plasma or urine and separated using liquid chromatography. scripps.edu The eluting compounds are then ionized using soft ionization techniques like electrospray ionization (ESI) and detected by the mass spectrometer. scripps.eduresearchgate.net The high sensitivity and broad applicability of LC-MS allow for the detection and potential identification of these previously uncharacterized metabolites based on their accurate mass measurements. scripps.edunih.gov

Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS-MS or MS²) provides a deeper level of structural detail by analyzing the fragmentation of a specific, pre-selected ion. nih.govucdavis.edu This technique is invaluable for confirming the identity of a compound and for elucidating its chemical structure. nih.gov In an MS-MS experiment, a precursor ion (for instance, the molecular ion of this compound at m/z 156) is isolated from all other ions. This isolated ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas. nih.gov

The resulting product ions are then analyzed by a second mass analyzer. The fragmentation pattern obtained provides rich structural information. researchgate.net For a cyclic alcohol like this compound, characteristic fragmentation pathways would include the neutral loss of a water molecule (18 Da), loss of the isopropyl group (43 Da), and various ring-cleavage reactions. By carefully analyzing these fragmentation pathways, researchers can piece together the connectivity of the molecule, confirming its identity and distinguishing it from its isomers. chemrxiv.orgpacific.edu

Table 3: Hypothetical Tandem MS (MS-MS) Fragmentation Data for this compound Illustrates the expected fragmentation of the this compound molecular ion in a tandem mass spectrometry experiment.

Precursor Ion (m/z) Collision Energy (eV) Product Ions (m/z) Postulated Neutral Loss
156 15 138 H₂O (Water)
156 20 113 C₃H₇ (Isopropyl group)
156 25 95 H₂O + C₃H₇

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules like this compound. By observing the behavior of atomic nuclei in a magnetic field, NMR provides a wealth of information about the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Structural Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In this compound, the ¹H NMR spectrum reveals distinct signals for each unique proton, with their chemical shifts (δ) providing clues about their electronic surroundings.

While a definitive, publicly available, and fully assigned ¹H NMR spectrum for this compound is not readily found in the common literature, the expected chemical shifts can be predicted based on the analysis of structurally similar p-menthane (B155814) monoterpenoids, such as menthol. The protons attached to carbons bearing the hydroxyl group and the isopropyl group, as well as the methyl group protons, would each exhibit characteristic chemical shifts and coupling patterns (multiplicity) due to spin-spin coupling with neighboring protons. These coupling patterns are instrumental in establishing the connectivity of the proton network within the this compound molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1 (CH-OH)3.5 - 4.0m
H-2 (CH)1.5 - 1.8m
H-3 (CH₂)1.2 - 1.6m
H-4 (CH)1.3 - 1.7m
H-5 (CH₂)1.1 - 1.5m
H-6 (CH₂)1.0 - 1.4m
CH₃ (at C-1)0.8 - 1.0d
CH(CH₃)₂1.8 - 2.2m
CH(CH ₃)₂0.8 - 0.9d

Note: This table presents predicted values based on related structures. Actual experimental values may vary. 'm' denotes a multiplet, and 'd' denotes a doublet.

Carbon-13 NMR (¹³C NMR) and Two-Dimensional NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For instance, the carbon atom bonded to the hydroxyl group (C-1) would be expected to resonate at a lower field (higher ppm value) compared to the other saturated carbon atoms in the ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (CH-OH)65 - 75
C-2 (CH)40 - 50
C-3 (CH₂)25 - 35
C-4 (CH)30 - 40
C-5 (CH₂)20 - 30
C-6 (CH₂)30 - 40
CH₃ (at C-1)15 - 25
C H(CH₃)₂30 - 40
CH(C H₃)₂20 - 25

Note: This table presents predicted values based on related structures. Actual experimental values may vary.

To overcome the limitations of one-dimensional NMR in complex molecules where signals may overlap, two-dimensional (2D) NMR techniques are employed. These methods provide correlation maps between different nuclei, offering unambiguous structural assignments.

COSY (Correlation Spectroscopy): This homonuclear correlation technique identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons, allowing for the tracing of the proton-proton connectivity throughout the cyclohexane (B81311) ring and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive assignment of the carbon skeleton.

Integration of Advanced Analytical Methodologies

Beyond standard NMR techniques, the characterization of this compound and related compounds benefits from the integration of advanced analytical methodologies that provide deeper insights into their chemical and physical properties.

Hyperspectral Imaging Techniques in Related Compound Analysis

Hyperspectral imaging is a powerful, non-destructive technique that combines spectroscopy and imaging to obtain both spatial and spectral information from a sample. In the context of monoterpene analysis, hyperspectral imaging can be used to visualize the distribution of these compounds in complex matrices, such as essential oils or plant tissues. Although specific applications to this compound are not widely documented, the technique has shown promise in the analysis of essential oil components. By capturing the unique spectral fingerprint of each compound, hyperspectral imaging can be used for quality control, adulteration detection, and understanding the spatial distribution of specific terpenes within a sample.

Chemometric Applications in Spectroscopic Data Analysis

The large and complex datasets generated by modern spectroscopic techniques, such as NMR and hyperspectral imaging, necessitate the use of advanced data analysis methods. Chemometrics applies multivariate statistics to chemical data to extract meaningful information. In the analysis of monoterpenoids, chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are employed to:

Classify samples: Differentiate between essential oils from different sources based on their spectroscopic profiles.

Quantify components: Build predictive models to determine the concentration of specific terpenes in a mixture without the need for complete chromatographic separation. researchgate.netchemicalbook.comlibretexts.orgresearchgate.net

Identify patterns: Uncover correlations between spectroscopic data and other properties of the sample, such as sensory attributes or biological activity. researchgate.netchemicalbook.comlibretexts.orgresearchgate.net

The application of chemometrics to the spectroscopic data of this compound and its isomers can lead to a more comprehensive understanding of their properties and behavior in complex systems. researchgate.netchemicalbook.comlibretexts.orgresearchgate.net

This compound, a monoterpene alcohol, has been the subject of various theoretical and computational investigations aimed at understanding its molecular properties and interactions. These studies utilize a range of computational chemistry techniques to explore its structure, spectroscopic parameters, conformational landscape, and interactions with biological targets.

Theoretical and Computational Investigations of Carvomenthol

Molecular Dynamics and Conformational Sampling Simulations

Molecular dynamics (MD) simulations and conformational sampling techniques are used to explore the dynamic behavior of carvomenthol and its potential energy surface. These simulations allow researchers to understand how molecules move and interconvert between different conformations over time. Conformational flexibility is a key aspect of understanding the behavior of molecules like this compound, which can exist in multiple low-energy conformers due to rotations around single bonds and ring puckering. mpg.deaip.orgfrontiersin.orgarchive.orgkcl.ac.uk Studies on related monoterpenes have utilized MD simulations to investigate properties in different environments, such as aquatic solutions, and to study interactions with potential carrier molecules. nih.gov While direct MD studies specifically on this compound were not extensively detailed in the search results, the application of these techniques to similar terpenoids highlights their relevance for exploring this compound's dynamic behavior and conformational landscape. nih.govscispace.comnih.govebsco.comrsc.org

Mechanistic Exploration of Carvomenthol S Biological Interactions in Vitro Studies

Anti-inflammatory Action Mechanisms

Carvomenthol demonstrates notable anti-inflammatory properties by intervening in key signaling pathways, inhibiting the release of pro-inflammatory substances, modulating cellular activities integral to the inflammatory cascade, and interacting with specific receptors.

Pathways of Inflammatory Modulation (e.g., p38 MAPK/NF-κB Signaling)

This compound has been shown to modulate inflammatory responses through the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. The p38 MAPK/NF-κB axis is a critical regulator of the cellular response to inflammatory stimuli, controlling the production of various inflammatory mediators. nih.govnih.govmdpi.com Research indicates that this compound can inhibit the activation of this pathway. nih.gov Specifically, studies on the experimental model of combined allergic rhinitis and asthma syndrome (CARAS) have demonstrated that 4-Carvomenthol treatment leads to a reduction in interleukin-13 (IL-13) and mucus production by inhibiting the p38MAPK/NF-κB signaling pathway. nih.gov This inhibition is crucial as the activation of p38 MAPK and NF-κB is a prerequisite for the production of inflammatory cytokines in stimulated macrophages. mdpi.comembopress.org By downregulating this pathway, this compound effectively suppresses the transcription of genes responsible for encoding pro-inflammatory cytokines. nih.gov

Inhibition of Pro-inflammatory Mediators (e.g., Histamine (B1213489), Prostaglandin E2, Interleukin-13)

A key aspect of this compound's anti-inflammatory effect is its ability to reduce the production and effects of several pro-inflammatory mediators. In vivo studies have shown that this compound can diminish paw edema induced by histamine and Prostaglandin E2 (PGE2). scielo.br Histamine and PGE2 are potent mediators that contribute to the classic signs of inflammation, including vasodilation, increased vascular permeability, and pain. nih.gov

Furthermore, this compound has been identified as an inhibitor of IL-13. nih.gov IL-13 is a cytokine that plays a central role in the pathogenesis of allergic inflammation and is heavily involved in processes like mucus hypersecretion and airway hyperresponsiveness. The ability of this compound to suppress IL-13 production, mediated by its action on the p38MAPK/NF-κB pathway, underscores its potential in mitigating allergic inflammatory conditions. nih.gov

Below is a summary of this compound's inhibitory effects on key pro-inflammatory mediators.

Pro-inflammatory Mediator Observed Effect of this compound Relevant Pathway
Histamine Diminished edematogenic effect. scielo.br Histamine H1 Receptor Interaction. scielo.br
Prostaglandin E2 (PGE2) Decreased edematogenic effect. scielo.br Not fully elucidated for this compound.
Interleukin-13 (IL-13) Inhibition of production. nih.gov p38 MAPK/NF-κB Signaling. nih.gov

Cellular Event Modulation (e.g., Mast Cell Degranulation, Cell Migration)

This compound influences critical cellular events that drive the inflammatory response. It has been shown to decrease the migration of polymorphonuclear cells, such as eosinophils, into inflammatory sites in both nasal and bronchoalveolar cavities. nih.govscielo.br This inhibition of cell migration is a significant anti-inflammatory mechanism, as the accumulation of leukocytes at the site of injury is a hallmark of inflammation.

Moreover, this compound demonstrates an ability to modulate mast cell activity. scielo.br Mast cells are key effector cells in allergic reactions, and their degranulation releases a host of inflammatory mediators, including histamine. nih.govscispace.com Studies have shown that this compound can diminish the edematogenic effect induced by compound 48/80, a potent mast cell degranulator. scielo.br This suggests that this compound can stabilize mast cells, preventing the release of their pro-inflammatory contents. This was further evidenced by its ability to prevent mortality in animals challenged with compound 48/80. scielo.br

Receptor Interaction Dynamics (e.g., Histamine H1 Receptor Binding)

The mechanism by which this compound counteracts the effects of histamine involves direct interaction with its receptor. Molecular docking analyses have revealed that this compound exhibits favorable binding energy to the histamine H1 receptor. scielo.br The histamine H1 receptor is a G-protein coupled receptor that, upon activation by histamine, mediates many of the symptoms associated with allergic reactions, such as increased vascular permeability and smooth muscle contraction. nih.govresearchgate.net By binding to this receptor, this compound likely acts as an antagonist, preventing histamine from exerting its pro-inflammatory effects. scielo.bryoutube.com This receptor interaction is a probable explanation for this compound's ability to reduce histamine-induced edema and ameliorate itching and anaphylactic shock reactions. scielo.br

Antimicrobial Action Mechanisms

While research specifically targeting this compound's antimicrobial mechanisms is limited, extensive studies on its structural isomer, Carvacrol (B1668589), provide significant insight into the probable mode of action. These compounds, being monoterpenoid phenols, share chemical properties that suggest similar biological activities.

Disruption of Microbial Cell Membrane Integrity

The primary antimicrobial mechanism attributed to Carvacrol, and likely relevant to this compound, is the disruption of the structural and functional integrity of the microbial cell membrane. researchgate.net This action is linked to the hydrophobic nature of the molecule, which allows it to integrate into the lipid bilayer of the cell membrane. researchgate.net

This integration leads to several detrimental effects for the microbial cell:

Increased Permeability: The presence of the monoterpene in the membrane alters its fluidity and increases its permeability to ions like protons and potassium. nih.govnih.gov

Leakage of Cellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as nucleic acids and proteins. frontiersin.orgresearchgate.net

Dissipation of Ion Gradients: The increased permeability leads to the dissipation of the proton motive force, which is critical for ATP synthesis and other essential cellular processes. researchgate.net

Cell Lysis: Ultimately, the extensive damage to the cell membrane can lead to whole-cell lysis and microbial death. nih.gov

Observations from various studies on Carvacrol have confirmed these effects, showing shrinkage and distortion of the mycelial surface in fungi and damage to both the cell wall and membrane. frontiersin.orgresearchgate.net This mechanism is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Based on a thorough review of the available scientific literature, there is insufficient specific data for the chemical compound This compound to generate a detailed and scientifically accurate article that adheres to the strict outline provided.

The provided search results and a broader survey of scientific databases reveal that while related monoterpenoid compounds such as carvacrol and menthol (B31143) are extensively studied for their biological activities, this compound itself is not the primary subject of dedicated in vitro research for the specified mechanistic explorations.

Specifically, the following challenges were encountered:

Enzymatic Inhibition and Broad-Spectrum Activity: Research in this area predominantly focuses on compounds like carvacrol, thymol, and eugenol. Data isolating the specific inhibitory effects of this compound on fungal enzymes or its minimum inhibitory concentrations (MICs) against a broad range of bacterial and fungal strains are not available in the provided results.

Antioxidant Activity: While the antioxidant properties of many essential oils and their major constituents (like carvacrol) are well-documented, specific in vitro antioxidant assay results (e.g., DPPH, FRAP, ABTS) and IC50 values for this compound are not present in the literature found.

Apoptosis Induction: Studies detailing the induction of apoptosis in cellular models focus on related isomers like menthol, detailing its effects on pathways involving caspases and Bcl-2 family proteins. Similar mechanistic insights specifically for this compound are absent from the available research.

Due to the explicit instructions to focus solely on this compound and not introduce information on other compounds, it is not possible to generate the requested article without violating these core requirements. The creation of data tables and detailed research findings as specified is unachievable given the current state of published research on this particular compound.

Biotransformation and Metabolite Studies of Carvomenthol

Enzymatic Biotransformation Pathways of Carvomenthol

The biotransformation of this compound, a monocyclic monoterpene alcohol, is primarily an oxidative process mediated by xenobiotic-metabolizing enzymes. The lipophilic nature of this compound necessitates its conversion into more water-soluble derivatives to facilitate excretion from the body. This enzymatic conversion is crucial for the clearance of the compound and is a key determinant of its biological activity and potential interactions. The primary enzymes involved in this initial phase of metabolism belong to the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. mdpi.comresearchgate.net

Role of Cytochrome P450 Enzymes in this compound Metabolism

While direct studies on this compound metabolism are limited, significant insights can be drawn from research on structurally analogous monoterpenoids, such as menthol (B31143), carvacrol (B1668589), and limonene (B3431351). nih.govnih.govnih.gov The metabolic pathways of these related compounds strongly suggest the involvement of several key CYP isoforms in the biotransformation of this compound.

CYP2A6: This enzyme is a prominent player in the metabolism of several monoterpenoids. nih.govnih.gov Research has demonstrated that CYP2A6 is the primary enzyme responsible for the hydroxylation of both (+)- and (-)-menthol in human liver microsomes. nih.gov Given the structural similarity between menthol and this compound (both are p-menthane (B155814) derivatives with a hydroxyl group), it is highly probable that CYP2A6 plays a significant role in the oxidative metabolism of this compound. Studies on carvacrol, another structurally related compound, also point to CYP2A6 as the predominant drug-metabolizing enzyme. nih.govresearchgate.net The mechanism likely involves the hydroxylation of the this compound molecule at one of the carbon atoms.

CYP102A1: Also known as P450 BM3 from Bacillus megaterium, CYP102A1 is a bacterial P450 enzyme that has been extensively studied and engineered for its ability to hydroxylate a wide range of substrates, including terpenoids. nih.govnih.gov While not a human enzyme, CYP102A1 is often used as a biocatalyst in biotechnological applications to produce human-like metabolites of various compounds. nih.gov Its high catalytic activity and ease of production make it a valuable tool for in vitro studies to generate potential metabolites of compounds like this compound. scispace.com Engineered variants of CYP102A1 have shown the capacity to oxidize various monoterpenes, suggesting its potential to hydroxylate this compound at different positions. nih.govresearchgate.net

CYP3A4: As one of the most abundant and versatile human CYP enzymes, CYP3A4 is responsible for the metabolism of a vast array of xenobiotics. nih.govnih.gov While direct evidence for its involvement in this compound metabolism is not available, its broad substrate specificity suggests a potential role. CYP3A4 is known to metabolize a wide range of lipophilic compounds, and it is plausible that it could contribute to the oxidation of this compound, potentially leading to various hydroxylated or further oxidized products. nih.gov

CYP1A2: This enzyme is another important hepatic CYP isoform involved in the metabolism of various drugs and xenobiotics. nih.govtaylorandfrancis.com Its role in the metabolism of terpene alcohols is less defined compared to CYP2A6. However, some studies have indicated that CYP1A2 can be involved in the metabolism of certain monoterpenes. taylorandfrancis.com Therefore, its contribution to this compound biotransformation cannot be entirely ruled out, although it is likely to be a minor pathway compared to metabolism by enzymes like CYP2A6.

EnzymeKnown/Predicted Role in this compound MetabolismEvidence from Structurally Similar Compounds
CYP2A6 Likely a major enzyme in this compound hydroxylation.Primary enzyme in menthol and carvacrol metabolism. nih.govnih.gov
CYP102A1 A useful biocatalyst for generating potential metabolites in vitro.Known to hydroxylate various terpenoids. nih.govresearchgate.net
CYP3A4 Potential for a minor role due to broad substrate specificity.Metabolizes a wide range of lipophilic compounds. nih.gov
CYP1A2 Possible minor contribution to metabolism.Involved in the metabolism of some monoterpenes. taylorandfrancis.com

Identification and Characterization of this compound Metabolites

Specific metabolites of this compound have not been extensively documented in the scientific literature. However, based on the known metabolic pathways of similar monoterpene alcohols, the primary metabolites are expected to be hydroxylated derivatives. nih.govnih.gov The most likely site of hydroxylation is the isopropyl group, which is a common target for CYP-mediated oxidation in p-menthane structures.

For instance, the in vitro metabolism of menthol by human liver microsomes yields trans-p-menthane-3,8-diol as the main product, resulting from hydroxylation at the C8 position (one of the methyl groups of the isopropyl substituent). nih.gov By analogy, a probable major metabolite of this compound would be p-menthane-2,8-diol .

Further oxidation of the newly introduced hydroxyl group or the existing one could lead to the formation of diols and potentially ketones or carboxylic acids after subsequent metabolic steps. uomus.edu.iq The identification and characterization of these metabolites would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy after incubation of this compound with in vitro metabolic systems. nih.govmdpi.com

Parent CompoundPredicted Metabolite of this compoundType of Reaction
This compoundp-Menthane-2,8-diolHydroxylation
This compoundOther hydroxylated isomersHydroxylation
Primary alcohol metabolitesThis compound ketones/aldehydesOxidation
Aldehyde metabolitesThis compound carboxylic acidsOxidation

Kinetic and Mechanistic Aspects of Biotransformation Reactions

The kinetics of this compound biotransformation have not been specifically reported. However, the enzymatic reactions catalyzed by cytochrome P450 enzymes typically follow Michaelis-Menten kinetics. rsc.org This model describes the relationship between the substrate concentration and the rate of the enzymatic reaction. Key kinetic parameters include the Michaelis constant (Km), which represents the substrate concentration at half the maximum reaction velocity (Vmax). rsc.org

The mechanism of CYP-mediated hydroxylation involves a complex catalytic cycle. nih.gov In essence, the CYP enzyme activates molecular oxygen, leading to the formation of a highly reactive iron-oxo species. rsc.org This species is capable of abstracting a hydrogen atom from a C-H bond of the substrate (this compound), followed by the rebound of a hydroxyl group to the resulting carbon radical, yielding the hydroxylated metabolite. nih.gov The regio- and stereoselectivity of this reaction are determined by the specific interactions between the substrate and the active site of the particular CYP isoform. nih.gov

In Vitro Models for Metabolic Research

The study of this compound metabolism relies on various in vitro models that simulate the metabolic processes occurring in the body, primarily in the liver. nih.gov These models are essential for identifying the enzymes involved, characterizing the metabolites formed, and determining the kinetics of the biotransformation reactions.

Human Liver Microsomes (HLMs): HLMs are vesicles derived from the endoplasmic reticulum of human liver cells and are a rich source of cytochrome P450 enzymes. nih.govresearchgate.netmdpi.com They are a standard and widely used in vitro tool for studying phase I metabolism of xenobiotics. nih.gov Incubating this compound with HLMs in the presence of necessary cofactors like NADPH allows for the investigation of its CYP-mediated metabolism in a system that closely mimics the human liver environment. nih.govnih.gov

Advanced Chemical Applications and Derivatives Research

Carvomenthol and Its Derivatives as Chiral Building Blocks in Organic Synthesis

The field of organic synthesis places high value on the "chiral pool," a collection of abundant, naturally occurring enantiomerically pure compounds that can be used as starting materials for complex molecules. Terpenes, including p-menthane (B155814) derivatives like this compound, are significant components of this pool. The stereochemistry of this compound, with its multiple chiral centers, makes it an attractive scaffold for the synthesis of other chiral compounds.

The utility of a chiral building block is determined by its ability to transfer its stereochemical information to a new, often more complex molecule, thereby avoiding the need for difficult and costly asymmetric synthesis or chiral separation steps. While research on carvomenthorl's parent ketone, carvone (B1668592), is more extensive, the principles apply to this compound as well. For instance, carvone is a versatile starting material for the total synthesis of various heterocyclic sesquiterpenoids. The defined stereochemistry of the isopropyl group and the methyl group on the cyclohexane (B81311) ring of this compound provides a rigid and predictable three-dimensional structure that can direct the stereochemical outcome of subsequent reactions.

Derivatives of this compound can be prepared to act as chiral auxiliaries—molecules that are temporarily incorporated into a synthesis to guide the formation of a desired stereoisomer. After the key stereoselective step, the auxiliary can be cleaved and recovered. The hydroxyl group of this compound is a key functional handle for attaching the molecule to a prochiral substrate, allowing the this compound scaffold to control the facial selectivity of reactions such as alkylations, reductions, or cycloadditions.

Synthesis of Novel this compound Derivatives for Targeted Applications

Research efforts are actively focused on using the this compound scaffold to synthesize novel molecules with specific, targeted biological or chemical properties. By modifying the hydroxyl group or other positions on the cyclohexane ring, chemists can create libraries of new compounds for screening.

A pertinent example of this strategy can be seen in studies on menthol (B31143), a close isomer of this compound. In one study, novel N-substituted α-aminonitrile derivatives of menthol were synthesized through a multi-step process involving the formation of a succinic ester, propargylation, a 1,3-dipolar Huisgen cycloaddition, and a Strecker reaction. The resulting compounds, which incorporated a 1,2,3-triazole group, were evaluated for their in vitro antibacterial activities against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

The findings indicated that several of the synthesized derivatives demonstrated significant inhibitory effects against S. aureus, with some exhibiting a minimum inhibitory concentration (MIC) value as low as 32 µg/mL. This line of research demonstrates a clear pathway for how a terpenoid alcohol scaffold, analogous to this compound, can be systematically modified to produce new chemical entities with potential therapeutic applications. The structural similarity between menthol and this compound suggests that the latter could be a viable substrate for similar synthetic strategies aimed at discovering new bioactive agents.

Table 1: Synthetic Strategy for Novel Menthol Derivatives with Antibacterial Activity This table is based on research on menthol, an isomer of this compound, and serves as an example of derivatization strategies.

Step Reaction Type Reagents/Process Purpose
1 Esterification Succinic anhydride Introduce a carboxylic acid handle.
2 Propargylation Propargyl bromide Introduce a terminal alkyne for click chemistry.
3 Cycloaddition Organic azides Form a 1,2,3-triazole ring via Huisgen cycloaddition.

Research on Advanced Delivery System Formulations

Advanced drug delivery systems (DDS) are engineered to enhance the efficacy of therapeutic agents by improving their solubility, stability, and bioavailability, or by enabling targeted delivery to specific sites in the body. jddtonline.infonih.gov Key examples of these systems include liposomes and lipid nanoparticles, which are vesicular structures capable of encapsulating both hydrophilic and lipophilic compounds. researchgate.netsemanticscholar.orgnih.gov Liposomes are composed of one or more phospholipid bilayers, mimicking natural cell membranes, which makes them highly biocompatible and effective at protecting their cargo from degradation. nih.govnih.gov

These nanocarriers can be tailored in size, charge, and surface chemistry to control drug release and direct the formulation to specific tissues, a concept known as targeted drug delivery. nih.gov While these advanced delivery systems have been successfully used for a wide range of therapeutic molecules, including anticancer drugs and genetic material, specific research into the formulation of this compound within such systems is not extensively documented in scientific literature. The potential application of liposomal or nanoparticle encapsulation for this compound would likely focus on improving its solubility or developing formulations for controlled release in specific applications, but this remains a prospective area for future investigation.

Interdisciplinary Research Integrating this compound Chemistry

The unique structural and chemical properties of chiral molecules like this compound offer opportunities for application in various scientific fields beyond traditional organic and medicinal chemistry. Interdisciplinary research seeks to leverage these properties in areas such as materials science, catalysis, and chemical sensing.

One prominent area of interdisciplinary research is the development of chiral materials. For example, chiral building blocks are used to construct covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). These are highly ordered, porous materials with potential applications in asymmetric catalysis, enantioselective separations (i.e., separating left- and right-handed forms of other molecules), and chiral recognition. The incorporation of a chiral molecule like this compound, either as a linking unit or as a functional group within the pores of the material, could impart its chirality to the entire framework, creating a specialized material capable of interacting differently with other chiral substances.

While the foundational principles for these applications are well-established, specific studies detailing the integration of this compound into such advanced materials or interdisciplinary systems are not yet prevalent in the published literature. The exploration of this compound in these contexts represents a promising frontier for future scientific inquiry, bridging the gap between natural product chemistry and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.